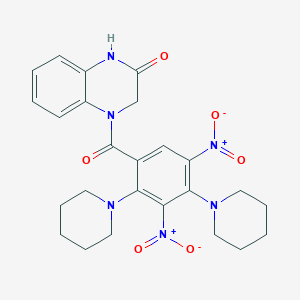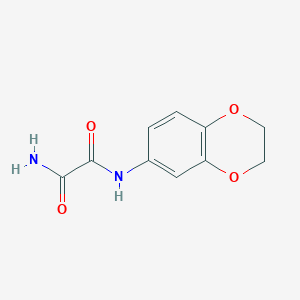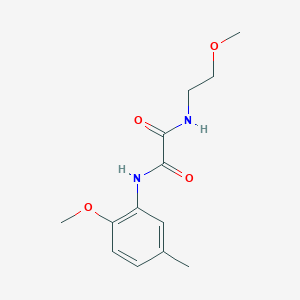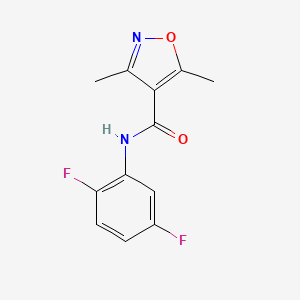
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide, also known as OC000459, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamides and has been shown to have anti-inflammatory properties.
作用機序
The mechanism of action of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is involved in the production of various cytokines, which play a key role in inflammation and immune response. 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide inhibits the activity of JAK3, a member of the JAK family, which is involved in the production of IL-6 and TNF-α. By inhibiting JAK3, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduces the production of these cytokines and thus has anti-inflammatory properties.
Biochemical and Physiological Effects:
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory properties in various preclinical studies. In a mouse model of asthma, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced airway inflammation and improved lung function. In a mouse model of COPD, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced lung inflammation and emphysema. In a rat model of IBD, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced inflammation and improved colonic histology. These studies suggest that 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has potential therapeutic applications in various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its specificity for JAK3. By specifically inhibiting JAK3, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduces the risk of off-target effects. However, one limitation of using 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, the development of JAK3-specific inhibitors such as 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide may provide a new avenue for the treatment of inflammatory diseases.
合成法
The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 2-oxo-2H-chromene-6-carboxylic acid with N-phenylpyrrolidine-3-carboxylic acid. The resulting product is then treated with thionyl chloride and dimethylformamide to obtain the final compound. The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been reported in the literature and has been shown to be a reliable method.
科学的研究の応用
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
特性
IUPAC Name |
5-oxo-N-(2-oxochromen-6-yl)-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-18-11-14(12-22(18)16-4-2-1-3-5-16)20(25)21-15-7-8-17-13(10-15)6-9-19(24)26-17/h1-10,14H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQHFUQSGHSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)



![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)
